molecular formula C18H23ClO4SSi B14242519 Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate CAS No. 276244-65-6

Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate

Cat. No.: B14242519
CAS No.: 276244-65-6
M. Wt: 399.0 g/mol
InChI Key: MXZAGWOMWCBQPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound consists of a diphenyl group, a trimethylsilyl group, and a sulfanium ion, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate typically involves the reaction of diphenyl sulfide with 3-(trimethylsilyl)prop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to obtain the perchlorate salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, influencing various biochemical pathways. The trimethylsilyl group enhances its stability and reactivity, making it a versatile compound for different applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]sulfanium perchlorate: Similar structure but with a triple bond.

    Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]selenium perchlorate: Selenium analog of the compound.

    Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]tellurium perchlorate: Tellurium analog of the compound.

Uniqueness

Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

276244-65-6

Molecular Formula

C18H23ClO4SSi

Molecular Weight

399.0 g/mol

IUPAC Name

diphenyl(3-trimethylsilylprop-2-enyl)sulfanium;perchlorate

InChI

InChI=1S/C18H23SSi.ClHO4/c1-20(2,3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MXZAGWOMWCBQPD-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C=CC[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.